4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide
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Overview
Description
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and a thiosemicarbazide group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-3-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiosemicarbazide group to other functional groups.
Substitution: Halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide involves its interaction with molecular targets and pathways within biological systems. The thiosemicarbazide group can form strong interactions with various enzymes or receptors, potentially inhibiting their activity. Additionally, the presence of halogen atoms may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- 4-Bromo-3-chloro-2-methylphenyl isothiocyanate
- 4-Bromo-3-chloro-2-methylphenyl hydrazine
- 4-Bromo-3-chloro-2-methylphenyl methyl sulfide
Comparison: Compared to these similar compounds, 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is unique due to the presence of the thiosemicarbazide group, which imparts distinct reactivity and potential biological activity. The combination of bromine, chlorine, and the thiosemicarbazide moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9BrClN3S |
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Molecular Weight |
294.60 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrClN3S/c1-4-6(12-8(14)13-11)3-2-5(9)7(4)10/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI Key |
UPMSEDHDCBCAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=S)NN |
Origin of Product |
United States |
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